molecular formula C22H47NO2 B161941 Stearyldiethanolamine CAS No. 10213-78-2

Stearyldiethanolamine

Cat. No.: B161941
CAS No.: 10213-78-2
M. Wt: 357.6 g/mol
InChI Key: NDLNTMNRNCENRZ-UHFFFAOYSA-N
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Description

Stearyldiethanolamine, also known as 2,2’- (Octadecylimino)diethanol, is a chemical compound with the molecular formula C22H47NO2. It is a white to light yellow waxy solid with a slight amine odor. This compound is primarily used as a non-ionic antistatic agent in various industrial applications due to its excellent compatibility, heat resistance, and thermal stability .

Biochemical Analysis

Biochemical Properties

It is soluble in methanol , suggesting it may interact with other biomolecules in methanol-soluble environments.

Cellular Effects

It has been used as an active ingredient in the development of antibacterial non-woven fabric and antibacterial freshness-keeping film . This suggests that Stearyldiethanolamine may have some impact on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

Given its use in antibacterial applications , it may exert its effects at the molecular level through interactions with bacterial biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyldiethanolamine can be synthesized by the reaction of octadecylamine with ethylene oxide. The reaction typically involves the addition of ethylene oxide to octadecylamine under controlled conditions. The process requires the use of a catalyst, such as potassium hydrogencarbonate, and is carried out in a solvent like acetonitrile. The mixture is stirred and heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Stearyldiethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stearyldiethanolamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Diethanolamine: A compound with similar functional groups but a shorter alkyl chain.

    Triethanolamine: Another related compound with three ethanolamine groups.

Comparison:

This compound stands out due to its unique combination of a long alkyl chain and ethanolamine groups, providing excellent surfactant properties and thermal stability, making it suitable for a wide range of industrial and scientific applications.

Properties

IUPAC Name

2-[2-hydroxyethyl(octadecyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLNTMNRNCENRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036311
Record name 2,2'-(Octadecylimino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Ethanol, 2,2'-(octadecylimino)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10213-78-2
Record name Stearyldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10213-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-(octadecylimino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2'-(octadecylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(Octadecylimino)diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3036311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(octadecylimino)bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name STEARYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Stearyldiethanolamine interact with bacterial cells, and what are the downstream effects?

A1: Research suggests that this compound exhibits antibacterial activity by disrupting bacterial cell membranes. [] The alkyl chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to leakage of cellular contents and ultimately cell death (lysis). [] This mechanism is effective against both Gram-positive and Gram-negative bacteria. []

Q2: What is the potential risk associated with this compound migration from food packaging, and how is dietary exposure assessed?

A2: Studies have demonstrated that this compound can migrate from food packaging materials into food simulants and even foods themselves. [] This raises concerns about human exposure to this compound through the diet. Researchers have estimated dietary exposure by analyzing the levels of this compound migrating into various foods and food simulants and considering typical consumption patterns. [] While the estimated daily intake appears to be low (ranging from 0.0005 to 0.0026 µg/kg bw/day), further research is needed to determine potential long-term effects and establish safe exposure limits. []

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